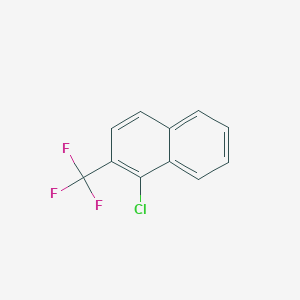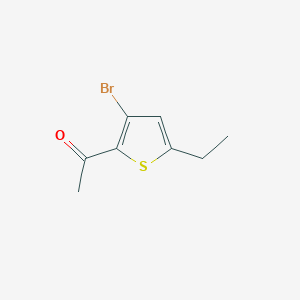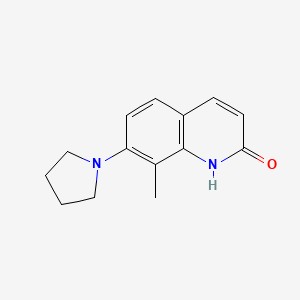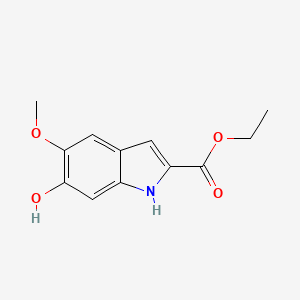![molecular formula C11H8ClN3O B11876161 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 61689-23-4](/img/structure/B11876161.png)
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-1-methyl-1H-pyrazolo[3,4-b]chinolin-4(9H)-on ist eine heterocyclische Verbindung, die zur Familie der Pyrazolochinoline gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-1-methyl-1H-pyrazolo[3,4-b]chinolin-4(9H)-on umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Chlor-3-formylchinolin mit Hydrazinderivaten, gefolgt von der Cyclisierung zur Bildung des Pyrazolochinolinkerns . Die Reaktionsbedingungen erfordern oft die Verwendung von starken Basen und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren beinhalten, um die Ausbeute und Sicherheit zu verbessern. Beispielsweise hat sich die Verwendung der Plug-Flow-Metallierung/Formylierung von 2,6-Dichlorpyrazin, gefolgt von der Cyclisierung, als effektiv für die großtechnische Synthese erwiesen .
Chemische Reaktionsanalyse
Reaktionstypen
6-Chlor-1-methyl-1H-pyrazolo[3,4-b]chinolin-4(9H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Substitution: Halogensubstitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinolin-N-oxide liefern, während die Reduktion Dihydrochinoline produzieren kann .
Wissenschaftliche Forschungsanwendungen
6-Chlor-1-methyl-1H-pyrazolo[3,4-b]chinolin-4(9H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Diese Verbindung wird im Studium der Enzyminhibition und Proteininteraktionen verwendet.
Medizin: Es hat potenzielle therapeutische Anwendungen, insbesondere bei der Entwicklung von Antikrebs- und entzündungshemmenden Medikamenten.
Industrie: Es wird aufgrund seines stabilen Chromophors bei der Herstellung von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-1-methyl-1H-pyrazolo[3,4-b]chinolin-4(9H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann bestimmte Enzyme hemmen, indem es an deren aktive Zentren bindet und so deren Aktivität blockiert. Diese Verbindung kann auch mit DNA und RNA interagieren und so die Genexpression und Proteinsynthese beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlor-1H-pyrazolo[3,4-b]pyrazin: Ähnlich in der Struktur, unterscheidet sich jedoch in der Position des Chloratoms und dem Vorhandensein eines Pyrazinrings.
1H-pyrazolo[3,4-b]pyridin: Enthält einen Pyridinring anstelle eines Chinolinrings.
Pyrazolo[3,4-d]pyrimidin: Besitzt einen Pyrimidinring und ist bekannt für seine CDK2-inhibitorische Aktivität.
Einzigartigkeit
6-Chlor-1-methyl-1H-pyrazolo[3,4-b]chinolin-4(9H)-on ist aufgrund seines spezifischen Substitutionsschemas und dem Vorhandensein sowohl von Pyrazol- als auch Chinolinringen einzigartig. Diese strukturelle Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
61689-23-4 |
|---|---|
Molekularformel |
C11H8ClN3O |
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
6-chloro-1-methyl-9H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H8ClN3O/c1-15-11-8(5-13-15)10(16)7-4-6(12)2-3-9(7)14-11/h2-5H,1H3,(H,14,16) |
InChI-Schlüssel |
BOEPYZQXPZVPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=O)C3=C(N2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)




![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)


![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)

